N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride
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Overview
Description
Bimu 8, also known as N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride, is a compound that acts as a selective agonist for the 5-HT4 receptor . This compound is notable for its ability to increase the rate of respiration by activating the pre-Botzinger complex in the brain stem .
Preparation Methods
The synthesis of Bimu 8 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of the Azabicyclo Group: The azabicyclo[3.2.1]octane moiety is introduced through a series of reactions, including alkylation and cyclization.
Final Coupling and Purification: The final step involves coupling the benzimidazole core with the azabicyclo group, followed by purification to obtain the hydrochloride salt of Bimu 8.
Chemical Reactions Analysis
Bimu 8 undergoes several types of chemical reactions, including:
Oxidation: Bimu 8 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed on Bimu 8 to modify its functional groups.
Substitution: Bimu 8 can undergo substitution reactions, particularly at the benzimidazole core, to form derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Bimu 8 has a wide range of applications in scientific research:
Chemistry: Bimu 8 is used as a model compound to study the behavior of 5-HT4 receptor agonists.
Biology: It is used to investigate the role of 5-HT4 receptors in various biological processes, including respiration and memory.
Industry: Bimu 8 is used in the development of new pharmaceuticals targeting the 5-HT4 receptor.
Mechanism of Action
Bimu 8 exerts its effects by selectively binding to and activating the 5-HT4 receptor. This receptor is involved in various physiological processes, including the regulation of respiration and gastrointestinal motility. By activating the 5-HT4 receptor, Bimu 8 increases the rate of respiration through the stimulation of the pre-Botzinger complex in the brain stem .
Comparison with Similar Compounds
Bimu 8 is compared with other 5-HT4 receptor agonists such as:
Mosapride: Unlike Bimu 8, mosapride does not reduce respiratory depression.
Tegaserod: Similar to mosapride, tegaserod does not inhibit respiratory depression.
Bimu 8 is unique in its ability to counteract opioid-induced respiratory depression while maintaining the analgesic effects of opioids, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXIUVFVOJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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